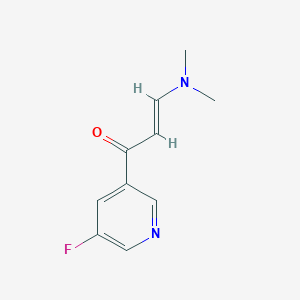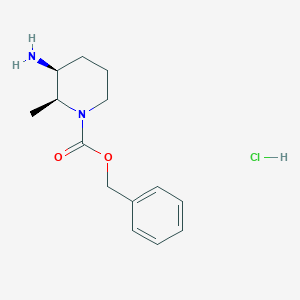
(e)-3-(Dimethylamino)-1-(5-fluoropyridin-3-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(e)-3-(Dimethylamino)-1-(5-fluoropyridin-3-yl)prop-2-en-1-one is an organic compound that features a dimethylamino group, a fluoropyridinyl group, and a prop-2-en-1-one moiety. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (e)-3-(Dimethylamino)-1-(5-fluoropyridin-3-yl)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoropyridine and dimethylamine.
Formation of the Enone: The prop-2-en-1-one moiety can be introduced through aldol condensation or other carbon-carbon bond-forming reactions.
Dimethylamino Group Introduction: The dimethylamino group can be introduced via nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
(e)-3-(Dimethylamino)-1-(5-fluoropyridin-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution may result in various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (e)-3-(Dimethylamino)-1-(5-fluoropyridin-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors that mediate cellular responses.
Pathways: Modulation of signaling pathways that regulate cell function.
Comparison with Similar Compounds
Similar Compounds
(e)-3-(Dimethylamino)-1-(4-fluoropyridin-3-yl)prop-2-en-1-one: Similar structure with a different fluorine position.
(e)-3-(Dimethylamino)-1-(5-chloropyridin-3-yl)prop-2-en-1-one: Chlorine instead of fluorine.
(e)-3-(Dimethylamino)-1-(5-fluoropyridin-2-yl)prop-2-en-1-one: Different position of the prop-2-en-1-one moiety.
Uniqueness
The uniqueness of (e)-3-(Dimethylamino)-1-(5-fluoropyridin-3-yl)prop-2-en-1-one lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C10H11FN2O |
|---|---|
Molecular Weight |
194.21 g/mol |
IUPAC Name |
(E)-3-(dimethylamino)-1-(5-fluoropyridin-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C10H11FN2O/c1-13(2)4-3-10(14)8-5-9(11)7-12-6-8/h3-7H,1-2H3/b4-3+ |
InChI Key |
JOLMISHPBMFZTH-ONEGZZNKSA-N |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC(=CN=C1)F |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC(=CN=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13079169.png)


![2-[(4Z)-Oxepan-4-ylidene]acetic acid](/img/structure/B13079181.png)



![[3-(Trifluoromethyl)adamantan-1-yl]methanamine](/img/structure/B13079211.png)
![5-{7-Oxabicyclo[2.2.1]heptan-2-yl}-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13079217.png)





